molecular formula C30H26BrN3O6 B2965859 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 393837-94-0

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2965859
CAS No.: 393837-94-0
M. Wt: 604.457
InChI Key: AVCXMGREMDUJOT-UHFFFAOYSA-N
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Description

The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid features a quinoline core substituted with bromo, hydroxy, and phenyl groups at positions 6, 2, and 4, respectively. The pyrazoline ring is modified with a 2,4-dimethoxyphenyl group and linked to a 4-oxobutanoic acid side chain. This structure combines electronic, steric, and hydrogen-bonding functionalities, making it a candidate for therapeutic applications, particularly in antimicrobial or enzyme-targeted contexts .

Properties

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O6/c1-39-19-9-10-20(25(15-19)40-2)24-16-23(33-34(24)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)21-14-18(31)8-11-22(21)32-30(29)38/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCXMGREMDUJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a quinoline moiety, a pyrazole ring, and a 4-oxobutanoic acid functional group. Its unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 4-oxobutanoic acids exhibit significant antimicrobial properties. For instance, derivatives of 4-oxobutanoic acid have shown promising results against various bacterial and fungal strains.

CompoundActivity Against% Inhibition
Compound AAspergillus fumigatus96.5%
Compound BHelminthosporium sativum93.7%
Compound CBacillus subtilis37.6%
Compound DPseudomonas aeruginosa33.2%

These findings suggest that structural modifications in the 4-oxobutanoic acid derivatives can enhance their antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to 4-oxobutanoic acid has been investigated in various studies. For example, one study evaluated the effectiveness of these compounds in reducing edema in rat models induced by carrageenan. The results indicated that certain derivatives significantly reduced inflammation compared to the standard anti-inflammatory drug indomethacin .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, studies on related compounds have shown that they can act as noncompetitive inhibitors of enzymes such as butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : In a study focusing on the synthesis of amide derivatives from 4-oxobutanoic acid, certain compounds exhibited high percentages of growth inhibition against fungal strains such as Aspergillus fumigatus and Helminthosporium sativum. These findings highlight the potential application of these derivatives in treating fungal infections .
  • Inflammation Model : Another investigation into the anti-inflammatory effects demonstrated that specific derivatives significantly decreased paw edema in rats induced by carrageenan injection. This suggests their potential use in developing anti-inflammatory medications .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinoline Core Modifications
  • Compound 64: 4-(5-(4-Bromophenyl)-3-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (MW: 541.46) Key Differences: The quinoline core lacks the 6-bromo and 2-hydroxy groups but includes a 2-oxo group. The absence of bromo at position 6 may decrease steric hindrance and lipophilicity .
  • Compound 22 (): 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid Key Differences: Features a 4-bromophenyl and 4-chlorophenyl substituent on the quinoline and pyrazole, respectively. The bromo-phenyl on quinoline enhances lipophilicity but lacks the hydroxy group’s polarity .
Pyrazole Ring Modifications
  • Compound 18 (): 4-[5-(2-Chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Key Differences: Substituted with a single methoxyphenyl group on pyrazole and a chloro-methoxyquinoline.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Properties
Compound Name Quinoline Substituents Pyrazole Substituents Molecular Weight Solubility (Predicted) Key Pharmacological Notes
Target Compound 6-Br, 2-OH, 4-Ph 2,4-diOMePh ~625.4* Moderate (polar solvents) Enhanced H-bonding from OH/OMe
Compound 64 2-Oxo, 4-Ph 4-BrPh 541.46 Low Lower polarity due to oxo group
Compound 22 4-BrPh, 2-Oxo 4-ClPh ~610.3* Low High lipophilicity (Cl/Br)
Compound 18 2-Cl, 6-OMe 4-OMePh ~442.6* Moderate Antimicrobial activity reported

*Calculated based on molecular formulas from evidence.

Q & A

Basic: What synthetic methodologies are employed for the preparation of this compound?

Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • General Procedure G (as described in ), which includes condensation of quinoline and pyrazoline precursors under reflux conditions.
  • Purification : Flash chromatography using solvents like ethyl acetate/hexane mixtures to isolate intermediates.
  • Final purification : High-performance liquid chromatography (HPLC) to achieve >95% purity .
    Key reactants include brominated quinoline derivatives and substituted phenylhydrazines. Reaction progress is monitored using thin-layer chromatography (TLC).

Basic: How is the structural characterization of this compound performed?

Answer:
Characterization involves:

  • 1H/13C NMR spectroscopy : To confirm proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .
  • X-ray crystallography : For unambiguous determination of molecular geometry (bond lengths, angles) and crystal packing. SHELX software (SHELXL) is commonly used for refinement .
  • HPLC : To verify purity (>95%) and identify impurities .

Advanced: How can SHELXL be applied in refining the crystal structure of this compound?

Answer:
SHELXL is used for:

  • Twinning correction : Addressing pseudo-merohedral twinning in crystals with complex symmetry .
  • Hydrogen bonding analysis : Mapping interactions (e.g., O–H···N) using Fourier difference maps.
  • Disorder modeling : Resolving positional disorder in flexible substituents (e.g., methoxy groups) via PART instructions .
    Validation tools like R-factor analysis (R1 < 0.05) ensure refinement accuracy.

Advanced: What computational methods are used to analyze electronic properties?

Answer:

  • Multiwfn software : For electron localization function (ELF) and electrostatic potential (ESP) mapping to predict reactive sites (e.g., electrophilic quinoline rings) .
  • Density Functional Theory (DFT) : Optimizing molecular geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths .
  • Natural Bond Orbital (NBO) analysis : To study hyperconjugative interactions (e.g., σ→σ* in pyrazoline rings) .

Advanced: How to evaluate structure-activity relationships (SAR) for biological activity?

Answer:

  • Pharmacophore modeling : Identify critical moieties (e.g., bromoquinoline for NMDA receptor antagonism, as seen in DQP-1105 analogs) .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., NMDA receptor’s glycine-binding site). PyMOL visualizes binding poses .
  • Bioisosteric replacement : Substitute bromine with chlorine or methoxy groups to assess activity retention .

Basic: What are the key steps in ensuring compound purity during synthesis?

Answer:

  • Flash chromatography : Use gradient elution (e.g., 30–70% ethyl acetate in hexane) to remove unreacted starting materials.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) for high-yield recovery.
  • HPLC-MS : Monitor purity and confirm molecular weight (e.g., m/z 564.2 for [M+H]+) .

Advanced: How to resolve data contradictions in spectroscopic vs. crystallographic data?

Answer:

  • Dynamic effects in solution : NMR may show averaged signals for tautomers, while X-ray provides static solid-state data. Use variable-temperature NMR to detect equilibria .
  • Solvent polarity effects : Compare emission spectra in polar (DMSO) vs. nonpolar solvents to explain fluorescence discrepancies .
  • DFT simulations : Replicate experimental conditions (e.g., solvent dielectric constant) to align computational and empirical results .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce polar groups (e.g., –COOH) to reduce hydrophobicity.
  • Metabolic stability : Replace labile esters with amides using Suzuki-Miyaura cross-coupling .
  • ADMET predictions : Use SwissADME to predict blood-brain barrier penetration and CYP450 interactions .

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